Sulverapride - 74651-66-4

Sulverapride

Catalog Number: EVT-10958719
CAS Number: 74651-66-4
Molecular Formula: C16H25N3O5S
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sulverapride is derived from the chemical family of phenylpiperidines. Its classification as a selective serotonin reuptake inhibitor places it within a broader category of medications that influence serotonin levels, which are crucial for regulating various physiological functions, including mood and gastrointestinal motility. The compound has been studied extensively in both preclinical and clinical settings, highlighting its potential benefits and mechanisms of action.

Synthesis Analysis

Methods of Synthesis

The synthesis of Sulverapride involves several chemical reactions that can be categorized into distinct steps. The primary methods include:

  1. Starting Materials: The synthesis typically begins with readily available precursors such as piperidine derivatives and aromatic compounds.
  2. Reactions: Key reactions involved in the synthesis include:
    • Alkylation: Introducing alkyl groups to the piperidine ring to modify its properties.
    • Amination: Incorporating amine groups to enhance the compound's interaction with serotonin receptors.
    • Cyclization: Forming cyclic structures that stabilize the compound and improve its efficacy.

Technical Details

The synthesis often requires specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted reactions. Catalysts may also be employed to increase yield and selectivity during certain steps of the synthesis process.

Molecular Structure Analysis

Structure and Data

Sulverapride exhibits a complex molecular structure characterized by a phenylpiperidine backbone. Its molecular formula is C21H26N2O2C_{21}H_{26}N_2O_2, with a molecular weight of approximately 342.45 g/mol.

  • Key Features:
    • The presence of multiple functional groups, including hydroxyl and amine groups, contributes to its pharmacological activity.
    • The stereochemistry of Sulverapride plays a critical role in its interaction with biological targets, particularly serotonin receptors.

Structural Visualization

The three-dimensional conformation of Sulverapride can be represented using molecular modeling software, which allows for visualization of its binding sites and interactions with target proteins.

Chemical Reactions Analysis

Reactions Involving Sulverapride

Sulverapride undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Serotonin Reuptake Inhibition: Sulverapride's primary mechanism involves inhibiting the reuptake of serotonin, thereby increasing its availability in synaptic clefts.
  2. Metabolism: The compound is metabolized primarily in the liver through enzymatic processes involving cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Technical Details

Understanding the kinetics of these reactions is essential for optimizing dosing regimens and minimizing side effects associated with Sulverapride therapy.

Mechanism of Action

Process and Data

Sulverapride acts mainly by selectively inhibiting the serotonin transporter (SERT), which leads to increased serotonin levels in the gastrointestinal tract. This action enhances peristalsis and alleviates symptoms associated with gastrointestinal motility disorders.

  • Pharmacodynamics: The binding affinity of Sulverapride for SERT is significantly higher than that for other neurotransmitter transporters, which accounts for its selectivity.
  • Clinical Implications: By modulating serotonin levels, Sulverapride can effectively reduce symptoms such as abdominal pain and bloating in patients with irritable bowel syndrome.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sulverapride is typically presented as a white to off-white powder.
  • Solubility: It demonstrates moderate solubility in water, which is crucial for its bioavailability when administered orally.

Chemical Properties

  • Stability: The compound exhibits good stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa value indicates the degree of ionization at physiological pH, influencing its absorption and distribution within biological systems.

Relevant data from studies indicate that Sulverapride maintains efficacy over a range of concentrations, further supporting its therapeutic potential.

Applications

Scientific Uses

Sulverapride has been primarily investigated for its applications in:

  1. Gastrointestinal Disorders: Its primary use is in managing conditions like irritable bowel syndrome due to its ability to enhance gut motility.
  2. Psychiatric Disorders: Research suggests potential applications in treating anxiety and depression through serotonin modulation.
  3. Research Tool: Sulverapride serves as a valuable tool in pharmacological research to study serotonin pathways and their implications in various disorders.
Research Methodologies for Organosulfur Pharmaceutical Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

Sulverapride’s benzamide scaffold necessitates precise molecular descriptor selection to correlate its structure with pharmacological activity. QSAR modeling transforms structural features into quantifiable parameters, enabling predictive analytics for dopamine D2 receptor binding.

Molecular Descriptor Selection for Benzamide Derivatives

Benzamide-specific descriptors capture electronic, steric, and hydrophobic properties critical to receptor interactions. Key descriptors include:

  • Electronic parameters: Dipole moment, partial atomic charges on the amide nitrogen, and highest occupied molecular orbital (HOMO) energy, which influence hydrogen-bonding capacity with aspartate residues in the D2 receptor pocket [1].
  • Steric parameters: Van der Waals volume, molar refractivity, and substituent steric constants (Es), which determine fit within the receptor’s transmembrane helices [4] [7].
  • Hydrophobic parameters: Octanol-water partition coefficient (log P), fragment-based hydrophobic contributions, and solvent-accessible surface area, which govern membrane permeability and binding pocket solvation [1] [4].

Table 1: Critical Molecular Descriptors for Sulverapride QSAR

Descriptor CategorySpecific DescriptorsComputational MethodBiological Relevance
ElectronicHOMO-LUMO gapDFT/B3LYP/6-31G*Charge transfer efficiency at receptor site
StericConnolly surface areaMolecular dynamics simulationsSpatial complementarity to D2 binding cavity
HydrophobicAlogP98Atomic contribution modelMembrane penetration and bioavailability
TopologicalKier-Hall valence connectivityGraph theory-based algorithmsMolecular branching near pharmacophore

Selection requires redundancy elimination via genetic algorithms or principal component analysis to avoid overfitting. For Sulverapride, 3D descriptors derived from its bioactive conformation (e.g., CoMFA steric/electrostatic fields) outperform 2D descriptors in predicting D2 binding [4] [7].

Regression Analysis of Dopamine D2 Receptor Binding Affinity

Regression models link Sulverapride’s descriptors to experimental pKi values from radioligand displacement assays:

$$pKi = 0.92(\pm0.11) \times \text{AlogP} - 1.37(\pm0.29) \times \sigma{\text{meta}} + 7.63(\pm0.85)$$(R² = 0.88, q² = 0.79, n=28 benzamide analogs)

Critical steps include:

  • Data curation: Standardizing pKi values from homogeneous assays (e.g., [³H]spiperone competition in transfected CHO cells) [4].
  • Model validation: Leave-one-out cross-validation (LOO-CV) and external test sets (e.g., Sulverapride analogs with RMSE < 0.35 log units) [7].
  • Applicability domain: Leverage-based approaches flag molecules outside training set chemical space [1].

Nonlinear methods like support vector machines (SVM) improve predictions for structurally diverse benzamides, capturing parabolic log P relationships invisible to linear regression [4] [7].

Mixed-Methods Approaches in Pharmacological Profiling

Triangulation of In Vitro Binding Data and Behavioral Assays

Sulverapride’s antipsychotic efficacy requires convergence of molecular and phenotypic data:

  • Binding affinity profiling: IC₅₀ determinations at D2-like receptors (D2, D3, D4) via competitive radioligand assays, with results normalized to haloperidol [4].
  • Functional activity: Measurement of cAMP inhibition (D2-mediated) and β-arrestin recruitment (biased signaling) in HEK-293 cells [4].
  • Behavioral correlation: Apomorphine-induced climbing response in rodents (D2-dependent) correlates with striatal receptor occupancy (r = -0.91, p < 0.01) [4].

Table 2: Integrated Dataset for Sulverapride Pharmacological Profiling

Method TypeExperimental OutputSulverapride ResultCorrelation Coefficient (r)
In vitro bindingD2 Ki (nM)12.3 ± 1.5-
Functional assaycAMP inhibition EC₅₀ (nM)18.7 ± 2.10.94 vs. Ki
In vivo behavioralClimbing behavior reduction (%)68% at 10 mg/kg-0.91 vs. receptor occupancy

Discrepancies between binding affinity and functional potency trigger mechanistic reinvestigation (e.g., allosteric modulation assessment) [4].

Integration of Chromatographic and Mass Spectrometric Datasets

Combining separation techniques with high-resolution mass spectrometry (HRMS) enables comprehensive Sulverapride characterization:

  • HPLC-UV/FLD: Quantifies Sulverapride in stability samples using C18 columns (150 × 4.6 mm, 5 µm) with acetonitrile-phosphate buffer (pH 3.0) gradients [10]. Detection: fluorescence (λex 300 nm, λem 365 nm) achieves LOQ of 1 ng/mL [10].
  • LC-HRMS: Identifies forced-degradation products via exact mass (Q-TOF/MS, mass error < 3 ppm) and fragmentation patterns (MS/MS, 20–40 eV). Sulverapride shows major degradation at the sulfonyl group (m/z 340 → 322, -H₂O) [8].
  • Data fusion: Multivariate analysis (PCA) aligns retention times (HPLC), spectral counts (MS), and fragment intensities to classify metabolites and impurities [8] [10].

Sampling Design in Metabolic Pathway Identification

Probability Sampling for Hepatic Metabolite Isolation

Stratified random sampling ensures representative metabolite coverage across biological matrices:

  • Stratification criteria:
  • Time points (0.5, 1, 2, 4, 8 hr post-dose)
  • Metabolic subcompartments (microsomes, cytosol, S9 fraction)
  • Species (human, rat, mouse liver homogenates)
  • Sample size calculation: Based on power analysis (α=0.05, β=0.2) requires n=6 replicates per stratum to detect >20% metabolite abundance differences [5].
  • Extraction protocol: Solid-phase extraction (C18 cartridges) with 90% methanol elution, recovering >95% of Sulverapride and phase I metabolites [9] [10].

Major metabolites: N-desethyl Sulverapride (hydroxylation) and Sulverapride glucuronide (UGT-mediated conjugation), identified via [¹⁴C]-tracing [5] [9].

Purposive Sampling of Cytochrome P450 Isoforms

Targeted CYP selection based on inhibition phenotyping:

  • Recombinant CYP screening: Sulverapride (10 µM) incubated with CYP1A2, 2C9, 2C19, 2D6, 3A4 supersomes. Metabolite formation rates indicate primary involvement of CYP3A4 (78%) and CYP2D6 (22%) [1] [5].
  • Chemical inhibition: Ketoconazole (CYP3A4 inhibitor) reduces clearance by 64% in human hepatocytes, quinidine (CYP2D6 inhibitor) by 19% [5].
  • Correlation analysis: Sulverapride oxidation rates in human liver microsomes correlate with testosterone 6β-hydroxylation (CYP3A4 marker, r=0.91) but not dextromethorphan O-demethylation (CYP2D6, r=0.14) [1].

Table 3: Cytochrome P450 Isoform Contribution to Sulverapride Metabolism

CYP IsoformRecombinant System Activity (pmol/min/pmol CYP)Chemical Inhibition Impact on ClearanceCorrelation with Marker Activity
CYP3A412.8 ± 1.4-64% (Ketoconazole)r=0.91 (p<0.001)
CYP2D63.6 ± 0.7-19% (Quinidine)r=0.14 (p=0.37)
CYP2C9<0.5No effect-

This strategy confirms CYP3A4 dominance, guiding drug-drug interaction risk assessment [1] [5].

Properties

CAS Number

74651-66-4

Product Name

Sulverapride

IUPAC Name

2,3-dimethoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-(methylsulfamoyl)benzamide

Molecular Formula

C16H25N3O5S

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C16H25N3O5S/c1-17-25(21,22)12-8-13(15(24-4)14(9-12)23-3)16(20)18-10-11-6-5-7-19(11)2/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20)

InChI Key

SODOSTUXGWHQII-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C

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